molecular formula C15H17IN2O2 B2988383 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 306732-12-7

1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2988383
CAS No.: 306732-12-7
M. Wt: 384.217
InChI Key: GGKYRZGBLULLBQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an iodophenyl group attached to a pyrrolidine ring, which is further substituted with a piperidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-iodophenylamine and piperidine as the primary starting materials.

  • Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of 4-iodophenylamine with piperidine under controlled conditions. This intermediate is then cyclized to form the pyrrolidine-2,5-dione ring.

  • Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at a specific range to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and optimizing reaction conditions to achieve higher yields.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at the iodine atom, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles can be used for substitution reactions, such as halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction reactions can produce amines and alcohols.

  • Substitution Products: Substitution reactions can result in the formation of iodides, amines, and ethers.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group can act as a ligand, binding to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • Similar Compounds: Compounds such as 1-(4-iodophenyl)ethanone, 4-iodobiphenyl, and 1-iodo-4-nitrobenzene share structural similarities with 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione.

  • Uniqueness: The presence of the pyrrolidine-2,5-dione ring and the piperidinyl group distinguishes this compound from others, providing unique chemical and biological properties.

Properties

IUPAC Name

1-(4-iodophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYRZGBLULLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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